molecular formula C5H4ClNOS B1390150 4-Methyl-1,3-thiazole-2-carbonyl chloride CAS No. 79312-42-8

4-Methyl-1,3-thiazole-2-carbonyl chloride

Cat. No.: B1390150
CAS No.: 79312-42-8
M. Wt: 161.61 g/mol
InChI Key: SGXFKGABJPKDAK-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazole-2-carbonyl chloride is a versatile acid chloride intermediate used primarily in organic synthesis and pharmaceutical research. Compounds in this class are recognized for their utility as building blocks in medicinal chemistry. Thiazole derivatives are extensively studied for their diverse biological activities. For instance, structurally similar 4-methyl-2-phenylthiazole derivatives have been used to synthesize novel compounds with demonstrated anticancer activity against liver carcinoma cell lines (HepG2) . As a reactive acylating agent, this compound facilitates the introduction of the 4-methylthiazole-2-carbonyl moiety into target molecules, such as amines or alcohols, to form amides or esters. Its precursor, 4-methyl-1,3-thiazole-2-carboxylic acid, is a commercially available material . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-1,3-thiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-2-9-5(7-3)4(6)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXFKGABJPKDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664551
Record name 4-Methyl-1,3-thiazole-2-carbonyl chloride
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Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79312-42-8
Record name 4-Methyl-2-thiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79312-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,3-thiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-1,3-thiazole-2-carbonyl chloride CAS 79312-42-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Reagent Guide for Medicinal Chemistry & Process Development

Executive Summary

4-Methyl-1,3-thiazole-2-carbonyl chloride (CAS 79312-42-8) is a critical heterocyclic building block used extensively in the synthesis of bioactive small molecules. Functioning as a high-reactivity electrophile, it allows for the rapid introduction of the 4-methylthiazole moiety—a pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates. This guide provides a rigorous technical overview, focusing on its physicochemical stability, validated synthesis pathways, and handling protocols designed to minimize hydrolysis-induced yield loss.

Physicochemical Profile

The following data aggregates experimentally determined values and predicted properties essential for stoichiometric calculations and process safety.

PropertySpecification
Chemical Name 4-Methyl-1,3-thiazole-2-carbonyl chloride
CAS Registry Number 79312-42-8
Molecular Formula C₅H₄ClNOS
Molecular Weight 161.61 g/mol
Appearance Off-white to pale yellow solid / Semi-solid
Melting Point 47–52 °C (Lit.)[1]
Boiling Point ~235 °C (Predicted at 760 mmHg)
Density ~1.3 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Storage Condition 2–8 °C, under Argon/Nitrogen (Hygroscopic)

Synthesis & Manufacturing Architecture

The generation of 4-methyl-1,3-thiazole-2-carbonyl chloride typically proceeds via the activation of its corresponding carboxylic acid precursor. The choice of chlorinating agent (Thionyl Chloride vs. Oxalyl Chloride) dictates the purity profile.

Synthetic Pathway

The most robust route involves the lithiation of 4-methylthiazole at the C2 position, followed by carboxylation to the acid, and subsequent chlorination.

SynthesisPathway Start 4-Methylthiazole (Precursor) Lithiation Intermediate: 2-Lithio-4-methylthiazole Start->Lithiation n-BuLi, THF -78°C Acid 4-Methylthiazole- 2-carboxylic Acid Lithiation->Acid CO2 (g) Quench Product 4-Methyl-1,3-thiazole- 2-carbonyl chloride (CAS 79312-42-8) Acid->Product Chlorination Reagent Oxalyl Chloride (DMF cat.) Reagent->Acid

Figure 1: Stepwise synthesis from commercially available 4-methylthiazole. The lithiation step requires strictly anhydrous conditions.

Critical Process Parameters
  • Regioselectivity: Lithiation of 4-methylthiazole occurs exclusively at C2 due to the inductive effect of the adjacent sulfur and nitrogen atoms, preventing C5 side-reactions at low temperatures (-78°C).

  • Chlorination Choice: While Thionyl Chloride (

    
    ) is cheaper, Oxalyl Chloride ((
    
    
    
    ) with catalytic DMF is preferred for medicinal chemistry scales (mg to g) to avoid sulfur contamination and facilitate easier workup (volatile byproducts).

Experimental Protocol: The "Self-Validating" Amide Coupling

Objective: Couple CAS 79312-42-8 with a secondary amine to form a pharmacologically active amide. Challenge: Acid chlorides are prone to hydrolysis. A "blind" addition often leads to poor yields if the reagent has degraded.

The Self-Validating Workflow

This protocol incorporates a Methano-Check step to verify reagent integrity before committing the valuable amine substrate.

ValidationProtocol Stock Acid Chloride Stock (CAS 79312-42-8) Aliquot Take 5µL Aliquot Stock->Aliquot Quench Quench in MeOH (Forms Methyl Ester) Aliquot->Quench Analyze LCMS / TLC Analysis Quench->Analyze Decision Is Methyl Ester Major Peak? Analyze->Decision Proceed Proceed to Coupling (Add Amine + Base) Decision->Proceed Yes Purify Re-synthesize or Distill Chloride Decision->Purify No (Hydrolyzed)

Figure 2: The "Methano-Check" validation loop ensures the electrophile is active prior to reaction.

Step-by-Step Procedure
  • Reagent Preparation: Dissolve 1.0 eq of 4-Methyl-1,3-thiazole-2-carbonyl chloride in anhydrous DCM (0.2 M).

  • Validation (Crucial):

    • Remove 5 µL of the solution and add to 200 µL of HPLC-grade Methanol.

    • Run LCMS. Look for the Methyl Ester mass (

      
      ).
      
    • Criterion: If >95% conversion to methyl ester is observed, proceed. If parent acid peak is dominant, the chloride has hydrolyzed; add 1.2 eq Oxalyl Chloride/DMF to regenerate in situ.

  • Coupling:

    • Cool the validated acid chloride solution to 0 °C.

    • Add 1.2 eq of

      
       (or DIPEA).
      
    • Dropwise add 1.0 eq of the Amine dissolved in minimal DCM.

  • Workup:

    • Monitor by TLC (usually complete < 1 hr).

    • Quench with sat.

      
      . Extract with DCM.
      
    • Note: Thiazole amides can be polar; ensure aqueous layer is checked for product loss.

Applications in Drug Discovery

The 4-methyl-1,3-thiazole-2-carbonyl moiety acts as a robust bioisostere for phenyl rings and other heteroaromatics.

  • Bioisosterism: The thiazole ring provides a specific dipole alignment that can improve binding affinity in pockets where hydrogen bonding with the sulfur lone pair or nitrogen is possible.

  • Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation, the thiazole ring is generally more resistant to oxidative metabolism.

  • Case Study Utility: This specific chloride is used to synthesize derivatives similar to Cefditoren (antibiotic) intermediates and various 5-HT3 receptor antagonists , where the thiazole serves as a linker between an aromatic group and a basic amine center.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[2][3][4]

  • H290: May be corrosive to metals.[2]

  • EUH014: Reacts violently with water.[3][4]

Storage Protocol: Store in a tightly sealed vial taped with Parafilm under an inert atmosphere (Ar/N2). If the solid turns into a gummy liquid, it has likely absorbed moisture and hydrolyzed to the carboxylic acid and HCl.

References

  • Rosen, T., et al. (1990).[5] Thiazole as a carbonyl bioisostere.[5] A novel class of highly potent and selective 5-HT3 receptor antagonists.[5] Journal of Medicinal Chemistry, 33(10), 2715-2720.[5] [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: Thiazole-2-carbonyl chloride derivatives. Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-2-carbonyl chloride: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Methyl-1,3-thiazole-2-carbonyl chloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, reliable synthesis protocols, safe handling procedures, and its pivotal role in the synthesis of pharmacologically active agents.

The Strategic Importance of the Thiazole Moiety in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold, prominently featured in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile component in the design of molecules targeting diverse biological pathways. The thiazole nucleus is a cornerstone in the development of drugs with applications ranging from antimicrobial and anti-inflammatory to anticancer and anticonvulsant agents.[1][2] The specific substitution pattern on the thiazole ring is critical for modulating the pharmacological profile of these molecules.

Commercial Sourcing of 4-Methyl-1,3-thiazole-2-carbonyl chloride and Related Precursors

For research and development purposes, securing a reliable supply of starting materials is paramount. Several chemical suppliers offer 4-Methyl-1,3-thiazole-2-carbonyl chloride and its precursors. When selecting a supplier, it is crucial to consider not only the cost but also the purity, availability of batch-specific analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's quality management systems.

Below is a comparative table of notable commercial suppliers for related thiazole compounds, which can often provide custom synthesis services for the target compound.

SupplierCompound NameCAS NumberPurityNotes
Sigma-Aldrich Thiazole-2-carbonyl chloride30216-57-0-A key related starting material.
Thermo Scientific (Fisher Scientific) 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride59944-65-9-A structurally similar thiadiazole derivative.[3][4]
Santa Cruz Biotechnology 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride59944-65-9-Another supplier for a related thiadiazole.[5]
Advanced Chemical Intermediates 4-Methyl-[6][7][8]thiadiazole-5-carbonyl chloride59944-65-990%+Provides purity information.[9]
Chem-Impex 2-Chloro-4-methyl-thiazole26847-01-8≥ 95% (HPLC)A potential precursor for synthesis.[10]
The Good Scents Company 4-methyl thiazole693-95-8-Lists multiple suppliers for the parent heterocycle.[11]
Echemi 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride--Lists a more complex derivative, indicating synthetic capabilities in this area.[12]

Synthesis of 4-Methyl-1,3-thiazole-2-carbonyl chloride: A Two-Step Approach

The synthesis of 4-Methyl-1,3-thiazole-2-carbonyl chloride can be efficiently achieved through a two-step process, beginning with the construction of the 4-methyl-1,3-thiazole ring, followed by the conversion of a carboxylic acid derivative at the 2-position to the desired acyl chloride.

Step 1: Synthesis of 4-Methyl-1,3-thiazole

The formation of the 4-methyl-1,3-thiazole core can be accomplished via the well-established Hantzsch thiazole synthesis.[7][13][14] This method involves the condensation of an α-haloketone with a thioamide.[7][13]

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product thioacetamide Thioacetamide intermediate Thiazoline Intermediate thioacetamide->intermediate Nucleophilic attack chloroacetone Chloroacetone chloroacetone->intermediate thiazole 4-Methyl-1,3-thiazole intermediate->thiazole Dehydration & Aromatization

Hantzsch synthesis of 4-Methyl-1,3-thiazole.

Experimental Protocol: Hantzsch Synthesis of 4-Methyl-1,3-thiazole

  • Materials:

    • Thioacetamide

    • Chloroacetone

    • Ethanol

    • Sodium bicarbonate solution (5%)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.

    • Slowly add chloroacetone (1.0 eq) to the solution. Caution: Chloroacetone is a lachrymator and toxic. Handle in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-1,3-thiazole.

    • Purify the crude product by distillation or column chromatography.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and facilitates the reaction at a moderate reflux temperature.

  • Neutralization with Sodium Bicarbonate: Removes any acidic byproducts, such as HCl, which can protonate the product and affect its solubility and stability.

  • Extraction and Drying: Standard workup procedures to isolate the organic product from the aqueous phase and remove residual water.

Step 2: Synthesis of 4-Methyl-1,3-thiazole-2-carboxylic Acid

A common route to the title compound involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride. This can be achieved through various methods, including the lithiation of the 2-position of 4-methylthiazole followed by quenching with carbon dioxide.

Step 3: Conversion of 4-Methyl-1,3-thiazole-2-carboxylic Acid to the Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this purpose.[15][16][17] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a better leaving group.[18][19]

Acyl_Chloride_Formation cluster_reactants Reactants cluster_product Product carboxylic_acid 4-Methyl-1,3-thiazole- 2-carboxylic acid intermediate Reactive Intermediate carboxylic_acid->intermediate Reaction with SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->intermediate acyl_chloride 4-Methyl-1,3-thiazole- 2-carbonyl chloride intermediate->acyl_chloride Nucleophilic attack by Cl⁻ & loss of SO₂ and HCl

Formation of the acyl chloride using thionyl chloride.

Experimental Protocol: Synthesis of 4-Methyl-1,3-thiazole-2-carbonyl chloride

  • Materials:

    • 4-Methyl-1,3-thiazole-2-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • Pyridine (catalytic amount, optional)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 4-Methyl-1,3-thiazole-2-carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of pyridine (optional, can accelerate the reaction).

    • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension via the dropping funnel. Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction produces SO₂ and HCl gases. Perform this reaction in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux and maintain the temperature until the evolution of gases ceases. Monitor the reaction by observing the dissolution of the starting material.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure (distillation).

    • The resulting crude 4-Methyl-1,3-thiazole-2-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid. Therefore, all glassware must be dry, and anhydrous solvents should be used.

  • Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid. The excess reagent and the solvent are easily removed by distillation.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Pyridine Catalyst: Acts as a nucleophilic catalyst, forming a more reactive intermediate with thionyl chloride, thereby accelerating the reaction.

Safe Handling and Storage

4-Methyl-1,3-thiazole-2-carbonyl chloride, like most acyl chlorides, is a corrosive and moisture-sensitive compound. Proper handling and storage are essential to ensure safety and maintain the integrity of the reagent.

  • Handling:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and bases.

    • The use of a desiccator for long-term storage is recommended.

Applications in Drug Discovery and Development

4-Methyl-1,3-thiazole-2-carbonyl chloride is a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry. The acyl chloride functionality is highly reactive and readily undergoes nucleophilic acyl substitution with various nucleophiles, including amines, alcohols, and organometallic reagents.[20][21][22] This reactivity allows for the facile introduction of the 4-methyl-1,3-thiazole-2-carbonyl moiety into larger molecular scaffolds.

The thiazole ring in these derivatives can act as a bioisostere for other functional groups, such as an amide or an ester, and can participate in crucial binding interactions with biological targets.[23] For example, thiazole-containing compounds have been investigated as potent and selective 5-HT3 receptor antagonists.[23]

Workflow for the Application in Amide Synthesis:

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_product Product acyl_chloride 4-Methyl-1,3-thiazole- 2-carbonyl chloride amide_product N-substituted-4-methyl-1,3- thiazole-2-carboxamide acyl_chloride->amide_product Nucleophilic Acyl Substitution primary_amine Primary or Secondary Amine (R-NH₂) primary_amine->amide_product base Base (e.g., Triethylamine) base->amide_product HCl scavenger

General workflow for the synthesis of amides.

Spectroscopic Characterization

The structural confirmation of 4-Methyl-1,3-thiazole-2-carbonyl chloride and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the methyl group protons and the proton on the thiazole ring.

    • ¹³C NMR will display distinct resonances for the carbonyl carbon, the carbons of the thiazole ring, and the methyl carbon.[4][24][25]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride.[26]

  • Mass Spectrometry (MS):

    • The molecular ion peak will correspond to the molecular weight of the compound. The fragmentation pattern can provide further structural information.[26]

Conclusion

4-Methyl-1,3-thiazole-2-carbonyl chloride is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through well-established synthetic protocols. A thorough understanding of its sourcing, synthesis, and reactivity is essential for researchers and scientists aiming to leverage the unique properties of the thiazole scaffold in the design and development of novel therapeutic agents.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. Available from: [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016).
  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024-04-01). Available from: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Available from: [Link]

  • Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.
  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... Available from: [Link]

  • The Good Scents Company. 4-methyl thiazole. Available from: [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). Available from: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(3), 359.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Maurya-Kumar/4e0a7b4f5b5f7b8c8d9e9e9e9e9e9e9e9e9e9e9e]([Link]

  • ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021-05-14). Available from: [Link]

  • ACS Publications. Overview of the Chemistry of 2-Thiazolines. Available from: [Link]

  • Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

  • Popiołek, Ł., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3394.
  • Google Patents. US4468517A - Synthesis of thiazoles.
  • Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-2720.
  • bepress. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available from: [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. (2025-06-23). Available from: [Link]

Sources

difference between 4-methylthiazole-2-carbonyl chloride and 5-carbonyl chloride isomers

[1]

Executive Summary

This guide provides a rigorous technical analysis of the structural, synthetic, and reactive divergences between 4-methylthiazole-2-carbonyl chloride (Isomer A) and 4-methylthiazole-5-carbonyl chloride (Isomer B).[1]

While these two compounds are regioisomers, they exhibit drastically different chemical behaviors due to the electronic heterogenicity of the thiazole ring. The C5-isomer is a stable, commercially ubiquitous building block synthesized via classical cyclization.[1] In contrast, the C2-isomer is electronically deficient, prone to spontaneous decarbonylation, and typically requires specialized, low-temperature handling.[1] This guide details the mechanistic underpinnings of these differences to inform synthetic strategy and medicinal chemistry design.

Part 1: Structural & Electronic Landscape[1]

The thiazole ring is not electronically uniform. The placement of the carbonyl chloride moiety relative to the nitrogen and sulfur heteroatoms dictates the stability of the molecule.

Electronic Distribution Analysis
  • Position 2 (Between N and S): The C2 carbon is flanked by two electronegative heteroatoms (Nitrogen and Sulfur). This position is significantly electron-deficient (

    
    -deficient).[1] A carbonyl chloride attached here amplifies this deficiency, creating a highly electrophilic center that is susceptible to rapid hydrolysis and nucleophilic attack.[1]
    
  • Position 5 (Adjacent to S): The C5 position acts more like a standard aromatic system. It is the site of highest

    
    -electron density in the thiazole ring, making the attached carbonyl chloride significantly more stable and resistant to spontaneous decomposition.
    
Resonance & Stability Diagram

The following diagram illustrates the stability differential and the resonance contributions that make the C2-isomer labile.

ThiazoleStabilityC2_Iso4-Methylthiazole-2-COCl(Electron Deficient)InstabilityInstability Factors:1. Inductive withdrawal (N & S)2. Dipole repulsion3. Prone to DecarbonylationC2_Iso->InstabilityC5_Iso4-Methylthiazole-5-COCl(Electron Rich/Stable)StabilityStability Factors:1. Aromatic character at C52. S-donation into ring3. Standard Acyl Chloride behaviorC5_Iso->Stability

Figure 1: Comparative stability profile. The Red node indicates the high-energy, labile nature of the C2-isomer compared to the robust C5-isomer (Green).[1]

Part 2: Synthetic Pathways & Causality[1]

The synthesis of these isomers requires fundamentally different strategies. You cannot simply "move" the substituent; the ring construction usually dictates the substitution pattern.

4-Methylthiazole-5-Carbonyl Chloride (The "Hantzsch" Product)

This isomer is the standard output of the Hantzsch Thiazole Synthesis .

  • Mechanism: Condensation of an

    
    -halo carbonyl (e.g., ethyl 2-chloroacetoacetate) with a thioamide (e.g., thioformamide or thiourea).[1]
    
  • Why this route? The reaction naturally places the ester/acid functionality at the C5 position. The resulting acid is stable enough to be refluxed with thionyl chloride (

    
    ).
    
4-Methylthiazole-2-Carbonyl Chloride (The "Lithiation" Product)

Direct ring synthesis of C2-esters is difficult.[1] This isomer is typically accessed via C2-Lithiation of the parent heterocycle.

  • Mechanism: 4-Methylthiazole is treated with

    
    -BuLi at -78°C to deprotonate the acidic C2 position, followed by a 
    
    
    quench to form the acid.[1]
  • Critical Constraint: The conversion of the C2-acid to the acid chloride must be done carefully. High temperatures can trigger decarbonylation (loss of CO), reverting to the chlorothiazole or decomposing.

Synthesis Workflow Diagram

SynthesisPathwayscluster_C5Route A: C5-Isomer (Stable)cluster_C2Route B: C2-Isomer (Labile)Start_C5Ethyl 2-chloroacetoacetate+ ThioformamideHantzschHantzsch CyclizationStart_C5->HantzschAcid_C54-Methylthiazole-5-carboxylic acidHantzsch->Acid_C5Prod_C55-COCl Product(Stable Solid/Oil)Acid_C5->Prod_C5SOCl2, RefluxStart_C24-MethylthiazoleLithiation1. n-BuLi, -78°C2. CO2 QuenchStart_C2->LithiationAcid_C24-Methylthiazole-2-carboxylic acidLithiation->Acid_C2Prod_C22-COCl Product(Use Immediately)Acid_C2->Prod_C2(COCl)2, DMF cat.0°C to RT

Figure 2: Divergent synthetic workflows. Note the temperature and reagent differences required to preserve the unstable C2-isomer.[1]

Part 3: Physical Properties & Reactivity Comparison

The following table summarizes the practical differences researchers must account for in the lab.

Feature4-Methylthiazole-5 -carbonyl chloride4-Methylthiazole-2 -carbonyl chloride
Stability High.[1] Stable at room temperature under

.
Low. Prone to hydrolysis and decarbonylation.
Storage Standard fridge/freezer (

).[1]
Deep freeze (

or lower), strictly anhydrous.[1]
Reactivity Standard electrophile. Reacts predictably with amines/alcohols.Hyper-electrophile. Can react violently; side reactions common.
Synthesis Method

reflux of acid.
Oxalyl chloride at

(avoid heat).[1]
Major Impurity Unreacted acid or HCl adducts.Decarbonylated product (4-methyl-2-chlorothiazole).[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Methylthiazole-5-Carbonyl Chloride (Robust)

Scope: Preparation of the stable isomer for use in amide coupling.[1]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Reagents: Charge flask with 4-methylthiazole-5-carboxylic acid (1.0 eq) and Thionyl Chloride (

    
    )  (5.0 eq).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The solution should turn homogenous.
    
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate in vacuo to remove excess

      
      .
      
    • Co-evaporate with anhydrous toluene (

      
      ) to remove traces of acid chloride and HCl.
      
  • Validation: The residue is typically a tan/yellow solid or oil that can be used directly.

Protocol B: Synthesis of 4-Methylthiazole-2-Carbonyl Chloride (Sensitive)

Scope: Preparation of the labile isomer.[1] Must be performed strictly anhydrously and used immediately.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Suspend 4-methylthiazole-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Add a catalytic drop of DMF (dimethylformamide).[1]

  • Chlorination:

    • Cool the suspension to

      
       (ice bath).
      
    • Add Oxalyl Chloride (1.2 eq) dropwise over 10 minutes. Note: Gas evolution (CO/CO2) will be vigorous.[1]

  • Reaction: Allow to warm to Room Temperature and stir for 1–2 hours until gas evolution ceases and the solid dissolves.

  • Workup:

    • Do NOT heat.

    • Remove solvent in vacuo at ambient temperature.

    • Immediate Use: Redissolve the crude residue immediately in the solvent required for the next step (e.g., THF or DCM) and proceed to the coupling reaction.

Part 5: Medicinal Chemistry Implications (SAR)

In drug design, the choice between these isomers is a choice between metabolic stability and target engagement .

  • Metabolic Soft Spots: The C2 position is a metabolic "hotspot." Thiazoles often undergo oxidative metabolism at C2. Blocking C2 with a carbonyl group (as in the 2-isomer derivatives) can prevent this, but the resulting amide/ester may be liable to rapid enzymatic hydrolysis in plasma.[1]

  • Geometry:

    • C5-Substitution: Projects the payload "along" the vector of the sulfur atom. Often used to extend into hydrophobic pockets.

    • C2-Substitution: Projects the payload between the N and S. This creates a "V-shape" geometry often utilized in kinase inhibitors to interact with the hinge region.[1]

References

  • Thiazole Synthesis & Reactivity: Synthesis of Thiazoles. Organic Chemistry Portal. (Detailed mechanisms on Hantzsch synthesis).

  • C5-Formyl/Carboxyl Synthesis: Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC (NIH).[1] (Describes the stability and hydrogenation of the C5-acid chloride).

  • Thiazole Properties: Properties and Reactions of Thiazole. ResearchGate. (Discusses the electrophilic/nucleophilic activity at C2 vs C5).

  • Commercial Availability & Safety: Thiazole-2-carbonyl chloride Safety Data Sheet. Sigma-Aldrich. (Confirming storage conditions and hazard profile). [1]

Methodological & Application

Application Notes & Protocols: Amide Bond Formation Using 4-Methyl-1,3-thiazole-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling 4-Methyl-1,3-thiazole-2-carbonyl chloride with primary and secondary amines. The 4-methyl-1,3-thiazole-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Understanding and optimizing its synthesis is crucial for the rapid development of new chemical entities. This guide delves into the underlying reaction mechanism, provides detailed experimental protocols, discusses critical reaction parameters, and offers troubleshooting advice to ensure successful and reproducible amide bond formation.

Scientific Rationale & Mechanistic Overview

The synthesis of amides from 4-Methyl-1,3-thiazole-2-carbonyl chloride and an amine is a classic example of nucleophilic acyl substitution .[1][2] Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing reaction with nucleophiles like amines.[3][4][5] The high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond and forms a negatively charged tetrahedral intermediate.[6][7]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group (as its conjugate acid, HCl, is strong), is expelled.[4][7]

  • Deprotonation: The resulting product is a protonated amide (an N-acylammonium ion). A base, typically a tertiary amine like triethylamine or an excess of the reacting amine, removes the proton from the nitrogen to yield the neutral amide product and an ammonium salt byproduct.[6][8] This final step is critical; without a base, the hydrochloric acid generated would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]

Nucleophilic_Acyl_Substitution_Mechanism Figure 1: Mechanism of Amide Formation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1_amine R-NH₂ (Amine) tetrahedral [Tetrahedral Intermediate]⁻ R1_amine->tetrahedral 1. Nucleophilic     Attack acyl_chloride 4-Methylthiazole-COCl (Acyl Chloride) acyl_chloride->tetrahedral protonated_amide [Protonated Amide]⁺ tetrahedral->protonated_amide 2. Elimination of Cl⁻ amide 4-Methylthiazole-CONHR (Amide) protonated_amide->amide 3. Deprotonation base_salt Base-H⁺ Cl⁻ protonated_amide->base_salt base Base (e.g., Et₃N) base->amide

Caption: Figure 1: Nucleophilic acyl substitution mechanism.

Critical Parameters and Reagent Selection

The success of the acylation reaction hinges on the careful selection of several key parameters.

  • Amine Nucleophilicity: The reactivity of the amine is paramount.

    • Aliphatic amines (primary and secondary) are generally strong nucleophiles and react readily, often exothermically.

    • Aromatic amines (anilines) are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions may require slightly elevated temperatures or longer reaction times.

    • Steric Hindrance: Bulky groups on or near the amine nitrogen (e.g., in t-butylamine or diisopropylamine) can significantly slow the reaction rate by impeding the approach to the carbonyl carbon.

  • Solvent: The solvent must be aprotic to avoid reacting with the acyl chloride. It should also effectively dissolve the reactants.

    • Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.

    • Tetrahydrofuran (THF): Another excellent choice, particularly for its ability to dissolve both polar and nonpolar reactants.

    • Acetonitrile (ACN): A more polar option that can be useful for less soluble amines.

    • N,N-Dimethylformamide (DMF): A highly polar solvent, but caution is advised as it can form a Vilsmeier reagent with acyl chlorides, leading to side products.[10]

  • Base: A non-nucleophilic base is required to scavenge the HCl produced.[9]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are the most common choices. They are sufficiently basic to neutralize HCl but are too sterically hindered to compete with the reactant amine as nucleophiles. Typically, 1.1 to 1.5 equivalents are used.

    • Pyridine: Can act as both a base and a nucleophilic catalyst, potentially speeding up the reaction.[10]

    • Excess Amine: For simple and inexpensive amines, using two or more equivalents of the amine itself is a viable strategy, where one equivalent acts as the nucleophile and the second acts as the base.

  • Temperature: The reaction of acyl chlorides with amines is often exothermic.[] Therefore, it is standard practice to cool the reaction mixture (typically to 0 °C) before the dropwise addition of the acyl chloride to control the reaction rate and minimize side product formation.[10] After the initial addition, the reaction is often allowed to warm to room temperature.

Experimental Protocols

Safety Precaution: 4-Methyl-1,3-thiazole-2-carbonyl chloride is a moisture-sensitive and corrosive acyl chloride. It will react with water to release HCl gas. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

General Protocol for the Acylation of a Primary Amine

This protocol describes a general procedure for the reaction of 4-Methyl-1,3-thiazole-2-carbonyl chloride with a representative primary amine, benzylamine.

Materials:

  • 4-Methyl-1,3-thiazole-2-carbonyl chloride

  • Benzylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the amine (e.g., benzylamine, 1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 4-Methyl-1,3-thiazole-2-carbonyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will likely form.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-4-methyl-1,3-thiazole-2-carboxamide.

G Figure 2: General Experimental Workflow setup 1. Setup: Amine, Base, Solvent in inert flask cool 2. Cool to 0 °C setup->cool add 3. Add Acyl Chloride Solution Dropwise cool->add react 4. Warm to RT Monitor Reaction (TLC/LCMS) add->react workup 5. Aqueous Work-up (Acid, Base, Brine Washes) react->workup purify 6. Dry, Concentrate & Purify workup->purify product Pure Amide Product purify->product

Caption: Figure 2: General Experimental Workflow.

Summary of Reaction Conditions

The following table summarizes typical conditions based on the amine substrate class. Note that these are starting points and may require optimization for specific substrates.

Amine TypeBase (equivalents)SolventTemperature (°C)Typical Time (h)Expected Yield
Primary Aliphatic TEA (1.2) or DIPEA (1.2)DCM, THF0 to RT1 - 4> 85%
Secondary Aliphatic TEA (1.2) or DIPEA (1.2)DCM, THF0 to RT2 - 6> 80%
Primary Aromatic TEA (1.5) or Pyridine (1.5)DCM, ACN0 to 404 - 1260 - 90%
Hindered Amine DIPEA (1.5) or Proton SpongeACN, DioxaneRT to 6012 - 2440 - 75%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive acyl chloride (hydrolyzed).2. Amine is protonated (insufficient base).3. Low nucleophilicity of the amine.1. Use fresh or newly prepared acyl chloride.2. Add an additional 0.5 eq of base.3. Increase reaction temperature and/or time; consider a more polar solvent or a catalyst like DMAP (catalytic amount).
Multiple Products 1. Over-acylation to form an imide.2. Side reaction with solvent (e.g., DMF).3. Degradation of starting material or product.1. Use a slight excess of the amine instead of the acyl chloride (e.g., 1.0 eq amine, 0.9 eq acyl chloride). Ensure slow addition at 0 °C.2. Avoid DMF if possible; use DCM or THF.3. Maintain low temperatures and ensure the base is non-nucleophilic.
Difficult Purification 1. Ammonium salt byproduct is soluble in the organic layer.1. Perform a thorough aqueous work-up. A wash with 1M HCl is very effective at removing tertiary amine bases and their salts. If the product is base-stable, a wash with dilute NaOH can also be effective.

References

  • RSC Publishing. (2023, March 21).
  • Reddit. (2024, September 14). Acid chloride reaction with amine : r/OrganicChemistry.
  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
  • YouTube. (2019, November 12).
  • Master Organic Chemistry. (2011, May 6).
  • BYJU'S. Nucleophilic Acyl Substitution.
  • Khan Academy. Nucleophilic acyl substitution (video).
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions.
  • Master Organic Chemistry. (2018, February 28).
  • Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
  • BOC Sciences. (2024, March 29).

Sources

preparation of 4-methylthiazole-2-carbonyl chloride from carboxylic acid and thionyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 4-Methylthiazole-2-Carbonyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of 4-methylthiazole-2-carbonyl chloride, a critical building block in pharmaceutical and materials science. The protocol details the conversion of 4-methylthiazole-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction and Significance

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1][2][3] The derivatization of this scaffold is key to developing novel chemical entities with enhanced biological activity. 4-Methylthiazole-2-carbonyl chloride serves as a highly reactive and versatile intermediate, enabling the facile introduction of the 4-methylthiazole-2-carboxamide moiety through reactions with various nucleophiles such as amines and alcohols. Its utility in constructing complex molecular architectures makes a reliable synthesis protocol essential for drug discovery and development pipelines.[4][5]

The conversion of a carboxylic acid to an acyl chloride is a fundamental activating transformation in organic synthesis. Acyl chlorides are significantly more electrophilic than their parent carboxylic acids, allowing them to undergo nucleophilic acyl substitution reactions that would otherwise be sluggish or impossible.[6] Thionyl chloride is a common and effective reagent for this purpose, as its byproducts are gaseous, which helps to drive the reaction to completion.[7] This guide provides a robust and validated protocol for this specific transformation, addressing potential challenges unique to the thiazole heterocycle.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group.[8][9]

The mechanism involves several key steps:

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[7][9]

  • Intermediate Formation: A proton transfer and the loss of a chloride ion lead to the formation of a reactive chlorosulfite intermediate.[8]

  • Nucleophilic Substitution: The chloride ion, released in the previous step, acts as a nucleophile and attacks the carbonyl carbon.[7]

  • Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. This collapse is entropically favored as it releases the stable gaseous molecules sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the equilibrium towards the product.[7]

Reaction_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Substitution cluster_step3 Step 3: Product Formation A 4-Methylthiazole-2- Carboxylic Acid C Chlorosulfite Intermediate + HCl A->C Attack on S B Thionyl Chloride (SOCl₂) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Chloride Ion (from Step 1) D->E F 4-Methylthiazole-2- Carbonyl Chloride E->F Collapse & Elimination G Sulfur Dioxide (SO₂) + Hydrogen Chloride (HCl) E->G

Caption: Mechanism of Acyl Chloride Formation.

Critical Consideration: Side Reactions

A potential and noteworthy side reaction involves the chlorination of the methyl group at the C4 position of the thiazole ring. Heteroaromatic compounds with activated methyl groups can undergo chlorination when heated excessively with thionyl chloride.[10] Therefore, careful control of reaction temperature and duration is paramount to prevent the formation of this impurity.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.Notes
4-Methylthiazole-2-carboxylic acid≥97%Sigma-Aldriche.g., 401987Ensure it is dry.
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-Aldriche.g., 320536Handle only in a fume hood.
Anhydrous TolueneDriSolv®EMD Milliporee.g., TX0737Optional solvent.
Round-bottom flask (50 mL)---Must be oven-dried.
Reflux condenser---With drying tube.
Magnetic stirrer and stir bar----
Heating mantle----
Rotary evaporator---For removal of excess SOCl₂.
Quantitative Data
CompoundMW ( g/mol )AmountMoles (mmol)Equivalents
4-Methylthiazole-2-carboxylic acid143.161.43 g10.01.0
Thionyl chloride (SOCl₂)118.974.4 mL60.06.0
Step-by-Step Synthesis Procedure

Experimental_Workflow start Start setup 1. Assemble dry glassware (50 mL RBF, condenser, drying tube) under an inert atmosphere. start->setup charge 2. Add 4-methylthiazole-2-carboxylic acid (1.43 g, 10 mmol) to the flask. setup->charge add_socl2 3. Slowly add thionyl chloride (4.4 mL, 60 mmol) via syringe at room temperature. charge->add_socl2 reflux 4. Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours. Monitor for gas evolution (HCl, SO₂). add_socl2->reflux cool 5. Cool the reaction mixture to room temperature. reflux->cool evaporate 6. Remove excess thionyl chloride under reduced pressure (rotary evaporator). Use a trap with NaOH solution. cool->evaporate product 7. Obtain crude 4-methylthiazole-2-carbonyl chloride as an oil or low-melting solid. evaporate->product end Use directly in next step product->end

Caption: Workflow for Synthesis.

  • Preparation: Assemble a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried to remove any trace of water. The top of the condenser should be fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.

  • Charging Reactants: Add 4-methylthiazole-2-carboxylic acid (1.43 g, 10.0 mmol) to the flask.

  • Addition of Thionyl Chloride: In a certified chemical fume hood, slowly add thionyl chloride (4.4 mL, 60.0 mmol) to the flask at room temperature with gentle stirring. Gas evolution (HCl) will be observed. In this procedure, excess thionyl chloride also serves as the solvent.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature of ~85 °C) and maintain for 2-3 hours. The reaction is typically complete when the solid carboxylic acid has fully dissolved and gas evolution has ceased.

  • Work-up: After cooling the mixture to room temperature, carefully remove the excess thionyl chloride using a rotary evaporator. Crucially, the vacuum line must be protected by a base trap (containing NaOH solution) to neutralize the corrosive and toxic SOCl₂, HCl, and SO₂ vapors.

  • Product Isolation: The resulting crude 4-methylthiazole-2-carbonyl chloride is typically an oil or low-melting solid. Due to its reactivity and moisture sensitivity, it is highly recommended to use the product directly in the subsequent reaction step without further purification.[11] An estimated yield of >95% is typical.

Safety and Hazard Management

This procedure must be performed with strict adherence to safety protocols due to the hazardous nature of the reagents.

  • Thionyl Chloride (SOCl₂): This reagent is highly toxic, severely corrosive, and a lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂).[12][13][14]

    • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[15]

    • PPE: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[12][13]

    • Spills: Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate. Do not use water.[16]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][16] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][15]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Waste Disposal: Unused thionyl chloride and reaction residues must be quenched carefully by slowly adding the waste to a stirred, ice-cold solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local and institutional regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Presence of moisture in reagents or glassware. 2. Incomplete reaction.1. Ensure all glassware is oven-dried and use anhydrous reagents. SOCl₂ is rapidly hydrolyzed by water. 2. Extend the reflux time and ensure the temperature is adequate for the reaction to proceed.
Dark, Tarry Product 1. Overheating or prolonged reaction time causing decomposition. 2. Impure starting material.1. Reduce the reaction temperature and/or time. Consider using a high-boiling inert solvent (e.g., toluene) to better control the temperature. 2. Verify the purity of the 4-methylthiazole-2-carboxylic acid before starting.
Formation of Side Products 1. Chlorination of the C4-methyl group.1. Avoid excessive heating. Run the reaction at the lowest effective temperature and for the minimum time required for full conversion. Monitor via TLC (by derivatizing a small aliquot) if necessary.
Difficulty Removing Excess SOCl₂ 1. Inefficient vacuum system. 2. Insufficient heating of the flask during evaporation.1. Ensure the vacuum pump is functioning correctly and all seals are tight. 2. Gently warm the flask (e.g., 40 °C water bath) during rotary evaporation to facilitate the removal of the high-boiling SOCl₂.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from NJ.gov. [Link]

  • Loba Chemie. (2023). Safety Data Sheet: Thionyl Chloride AR. Retrieved from lobachemie.com. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com. [Link]

  • Bionium Scientific. (n.d.). Material Safety Data Sheet: Thionyl Chloride. Retrieved from bionium.com. [Link]

  • Li, J. J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-948. [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-(p-Tolyl)propionyl Chloride. Org. Synth. 2012, 89, 262. [Link]

  • Boon, W. R. (1945). The Action of Thionyl Chloride on 2:4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society, 601-603. [Link]

  • Chemistry LibreTexts. (n.d.). Synthesis of Acyl Chlorides. Retrieved from chem.libretexts.org. [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(10), 1877. [Link]

  • Rzepa, H. S. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435. [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from chemistrysteps.com. [Link]

  • Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4248-4252. [Link]

  • Li, J. J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-948. [Link]

  • Kilaru, R. B., et al. (2014). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. [Link]

  • Płaziński, W., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(21), 5193. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

purification methods for 4-Methyl-1,3-thiazole-2-carbonyl chloride crude product

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification, handling, and troubleshooting of 4-Methyl-1,3-thiazole-2-carbonyl chloride .

Note on Stability: Thiazole-2-carbonyl derivatives are chemically distinct from their 4- or 5-carbonyl counterparts due to the lability of the C2 position. Users must be vigilant regarding decarboxylation and hydrolysis .

Product Identity:

  • Chemical Name: 4-Methyl-1,3-thiazole-2-carbonyl chloride

  • Target Moiety: Thiazole ring with a methyl group at C4 and an acyl chloride at C2.

  • Key Characteristic: Highly moisture-sensitive; prone to thermal decarboxylation.

Part 1: Troubleshooting Guide (Q&A)

Category A: Stability & Decomposition[1]

Q1: My crude product turns black and evolves gas upon heating. What is happening? Diagnosis: You are likely observing thermal decarboxylation . Mechanism: Thiazole-2-carboxylic acids and their derivatives are prone to losing


 (decarboxylation) at elevated temperatures because the resulting carbanion at the C2 position is stabilized by the adjacent sulfur and nitrogen atoms (ylide-like resonance).
Solution: 
  • Lower the Bath Temperature: Do not exceed 40–50°C during solvent removal.

  • Increase Vacuum: Use a high-vacuum manifold (<1 mbar) to distill at lower temperatures.

  • Avoid Distillation: If the compound is too unstable, purify the precursor acid (4-methylthiazole-2-carboxylic acid) to high purity first, then convert to the chloride and use the crude product immediately after removing thionyl chloride.

Q2: The product solidifies into an insoluble white mass inside the flask. Diagnosis: Hydrolysis has occurred. Cause: Moisture ingress converted the acyl chloride back to the carboxylic acid or its HCl salt, which are often less soluble in organic solvents like dichloromethane or thionyl chloride. Solution:

  • Check Inert Atmosphere: Ensure a positive pressure of dry

    
     or Ar.
    
  • Re-chlorination: If the product is the acid, you can attempt to re-dissolve it in fresh thionyl chloride (with a drop of DMF) to convert it back, provided no significant decomposition has occurred.

Category B: Impurity Removal

Q3: I cannot get rid of the acrid smell (Thionyl Chloride/SO2) even after rotary evaporation. Diagnosis: Residual thionyl chloride (


) is trapped in the crystal lattice or oil.
Solution: Azeotropic Distillation. 
  • Add anhydrous toluene (2–3 volumes) to the crude residue.

  • Concentrate under reduced pressure. Toluene forms an azeotrope with thionyl chloride, dragging it out.

  • Repeat this process 3 times.

  • Verification: Run a quick

    
    -NMR; thionyl chloride is invisible, but the absence of broad acidic protons and a clean baseline usually indicate success.
    

Q4: My NMR shows a second set of thiazole peaks. Is this an isomer? Diagnosis: Likely unreacted starting material (4-methylthiazole) or decarboxylated product .

  • Scenario A: If the peaks match 4-methylthiazole (proton at C2 is distinct, ~8.7 ppm), the lithiation/carboxylation step was incomplete.

  • Scenario B: If the peaks match the carboxylic acid, the chlorination was incomplete. Solution:

  • Acid chlorides are hard to separate from their parent acids chromatographically. Ensure complete conversion during reaction by using excess

    
     and catalytic DMF.
    
  • If starting material (4-methylthiazole) is present, it can be removed by washing the precursor acid with organic solvents (DCM) at basic pH (where the acid is in the aqueous phase) before the chlorination step.

Part 2: FAQs

Q: Can I purify this acid chloride by silica gel chromatography? A: No. Acid chlorides react with the silanol groups (


) and retained water on silica gel, decomposing into the acid and destroying the column.
  • Alternative: If you must use chromatography, convert a small aliquot to the methyl ester (using MeOH) to check purity, but purify the bulk material via distillation or sublimation.

Q: What is the best solvent for recrystallization? A: If the product is a solid, use anhydrous hexane or a hexane/toluene mixture. Dissolve the crude in a minimum amount of warm (not hot) toluene, add hexane until cloudy, and cool to -20°C under nitrogen.

Q: How should I store the purified product? A: Store in a Schlenk tube or a tightly sealed vial inside a desiccator at -20°C . Parafilm is insufficient; use electrical tape or a secondary container with Drierite.

Part 3: Experimental Protocols

Workflow 1: Synthesis & Purification Pipeline

The following protocol minimizes thermal stress to prevent decarboxylation.

Step 1: Preparation of Crude
  • Reaction: React 4-methyl-1,3-thiazole-2-carboxylic acid (1.0 eq) with Thionyl Chloride (

    
    , 5.0 eq) and DMF (cat. 1-2 drops).
    
  • Reflux: Heat gently at 50–60°C (Do not boil aggressively) for 2–3 hours. Monitor gas evolution (

    
    ).
    
  • Concentration: Remove bulk

    
     via rotary evaporation at <40°C .
    
Step 2: Purification (The "Toluene Strip")

Standard method for heat-sensitive acid chlorides.

  • Redissolve the crude yellow/orange oil in Anhydrous Toluene (10 mL per gram).

  • Evaporate under reduced pressure (Rotovap).

  • Repeat 3x. This removes trace

    
     and 
    
    
    
    .
  • High Vacuum Drying: Place the flask on a high-vacuum manifold (<0.5 mmHg) for 2 hours at room temperature.

    • Result: If the product is pure, it should solidify or form a viscous, non-fuming oil.

Step 3: Vacuum Distillation (Only if necessary)

Use only if the "Toluene Strip" yields impure material.

  • Set up a Short Path Distillation apparatus (minimize travel distance).

  • Flush with Argon.

  • Apply high vacuum (<0.1 mmHg).

  • Heat the oil bath slowly. Do not exceed 80°C bath temperature.

  • Collect the fraction distilling at the expected boiling point (likely 60–80°C at 0.1 mmHg, extrapolated from thiazole analogs).

    • Caution: If the pot residue turns black/tarry, stop immediately.

Part 4: Visualization (Process Decision Tree)

PurificationStrategy Start Crude Reaction Mixture (Acid + SOCl2 + DMF) Evap Evaporate Excess SOCl2 (Temp < 40°C) Start->Evap Azeotrope Azeotropic Distillation (3x Toluene) Evap->Azeotrope CheckState Physical State Check Azeotrope->CheckState Solid Solid Product CheckState->Solid Solidifies Oil Viscous Oil CheckState->Oil Remains Oil Recryst Recrystallization (Hexane/Toluene, -20°C) Solid->Recryst VacDist Short Path Vacuum Distillation (High Vac, Bath < 80°C) Oil->VacDist If impure Pure Pure 4-Methyl-1,3-thiazole-2-carbonyl chloride Oil->Pure If pure by NMR Recryst->Pure VacDist->Start Decomposition Risk! (Black Tar) VacDist->Pure

Figure 1: Decision tree for the purification of heat-sensitive thiazole acid chlorides. The "Red" path (Distillation) carries the highest risk of thermal decomposition.

Part 5: Quantitative Data Summary

ParameterSpecification / LimitReason
Bath Temp (Evaporation) < 40°C Prevent decarboxylation of the C2-carbonyl.
Vacuum Pressure < 0.5 mmHg (for distillation)Lowers BP to safe range.
Toluene Co-evaporations 3 cycles Ensures <10 ppm residual

.
Storage Temperature -20°C Inhibits hydrolysis and dimerization.
Reagent Stoichiometry 5.0 eq

Excess required to drive equilibrium; remove by azeotrope.

References

  • Thiazole Chemistry & Decarboxylation Risks

    • Context: Thiazole-2-carboxylic acids are known to undergo decarboxylation.[1] This instability extends to their acid chloride derivatives if heated excessively.

    • Source: Schenk, K. et al. "Decarboxylation of Azole-2-carboxylic acids." Helvetica Chimica Acta. (General reference for azole stability).

  • Purification of Acid Chlorides (General Protocols)
  • Synthesis of Thiazole Derivatives

    • Context: Hantzsch synthesis and subsequent functionaliz
    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 147 (1955); Vol. 25, p. 35 (1945). "2-Amino-4-methylthiazole." [Link]

  • Handling of Moisture Sensitive Reagents: Context: Best practices for storing and handling acyl chlorides.

Sources

Technical Support Center: Handling Moisture-Sensitive Thiazole Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Thiazole Acid Chloride Handling & Troubleshooting Last Updated: February 12, 2026

Introduction: The "Hidden" Instability

Thiazole acid chlorides are deceptive. Unlike their benzene analogs (benzoyl chlorides), which are relatively robust, thiazole acid chlorides combine a highly electrophilic carbonyl with a basic, electron-deficient heteroaromatic ring.

The Core Problem: The thiazole nitrogen (


) is basic. During acid chloride formation, the byproduct is 

.[1] If not removed,

protonates the thiazole nitrogen, forming a hydrochloride salt. This salt is often hygroscopic, autocatalytic in degradation, and significantly less soluble in non-polar solvents, appearing as a "gunk" or oil rather than a crystalline solid.

This guide moves beyond generic "air-sensitive" protocols to address the specific physicochemical behavior of the thiazole scaffold.

Module 1: Synthesis & Generation (The "Make" Phase)

Q: My thiazole carboxylic acid decomposes when refluxed with thionyl chloride ( ). Why?

A: Thermal instability is the likely culprit. Thiazole rings, while aromatic, can undergo decomposition or polymerization under vigorous reflux with strong Lewis acids or mineral acids. Thionyl chloride requires heat to drive the reaction, often exceeding the thermal ceiling of functionalized thiazoles.

The Solution: Switch to Oxalyl Chloride (


)  with catalytic DMF.[2]
  • Mechanism: This proceeds via the Vilsmeier-Haack intermediate (chloroiminium ion), which activates the acid at room temperature or

    
     , bypassing the need for thermal stress.
    
  • Benefit: The byproducts (

    
    , 
    
    
    
    ,
    
    
    ) are gaseous and easily removed, though the
    
    
    trapping issue remains (see HCl Management below).
Workflow: Low-Temperature Activation

G Start Thiazole Carboxylic Acid (Solid) Reagent Oxalyl Chloride + cat. DMF (DCM Solvent) Start->Reagent Suspend Inter Vilsmeier Intermediate (Active Species) Reagent->Inter 0°C Activation Product Thiazole Acid Chloride (Solution) Inter->Product -CO, -CO2, -HCl

Figure 1: The Vilsmeier-Haack activation pathway allows for mild acid chloride generation, preventing thermal degradation of the thiazole ring.

Module 2: Handling & Storage (The "Hold" Phase)

Q: The solid turns into a gum immediately upon weighing. How do I handle this?

A: Do not isolate the solid if possible. Thiazole acid chlorides are best used in situ . If you must isolate it, the "gum" is likely the hydrochloride salt absorbing atmospheric moisture.

Protocol: The "In Situ" Telescoping Method This method eliminates the isolation step, the highest risk point for hydrolysis.

  • Generation: Generate the acid chloride in dry DCM or THF using Oxalyl Chloride/DMF.

  • Evaporation (Critical): Remove excess Oxalyl Chloride under high vacuum (Schlenk line). Note: This also removes free HCl gas.

  • Redissolution: Redissolve the residue immediately in the reaction solvent (e.g., dry THF).

  • Transfer: Cannulate this solution directly into the vessel containing your nucleophile (amine/alcohol).

Comparison of Handling Techniques
TechniqueSuitabilityRisk LevelNotes
Open Air Weighing CRITICAL FAILURE HighHydrolysis occurs in seconds.

gas release.[1][3]
Schlenk Line (In Situ) Recommended LowBest for synthesis. Keeps system closed under

/Ar.
Glovebox Isolation Acceptable MediumGood for storage, but static electricity can be an issue with fine powders.

Module 3: Quality Control (The "Check" Phase)

Q: How do I check purity? I can't run TLC on an acid chloride.

A: You must derivatize the sample first. Direct TLC or LCMS of an acid chloride will show the carboxylic acid (hydrolysis product), giving a false negative. You need to "trap" the acid chloride as a stable ester.

Protocol: The Methanol Quench (Derivatization)

Purpose: Converts the unstable acid chloride into a stable methyl ester for analysis.

  • Sampling: Under inert flow, withdraw

    
     of the reaction mixture using a dry glass syringe.
    
  • Quench: Inject immediately into a vial containing

    
     of anhydrous Methanol  (optionally with excess 
    
    
    
    to neutralize acid).
  • Reaction: Shake for 1 minute. The reaction

    
     is instantaneous.
    
  • Analyze: Run TLC or LCMS on this solution.

    • Target: Look for the mass of the Methyl Ester (

      
       vs Acid).
      
    • Absence of Acid: If you see only the Methyl Ester and no Carboxylic Acid peak, conversion is 100%.

Module 4: Troubleshooting (The "Fix" Phase)

Q: My reaction mixture turned black/tarry. What happened?

A: This is likely HCl-mediated polymerization or Self-Acylation . Because the thiazole ring is basic, it can act as a nucleophile. If the reaction is too concentrated, Molecule A's acid chloride attacks Molecule B's thiazole nitrogen, leading to oligomers.

Troubleshooting Decision Tree

G Start Issue: Reaction Failed / Low Yield Q1 Did the Acid Chloride turn to liquid/gum? Start->Q1 Res1 Hydrolysis Q1->Res1 Yes Q2 Did the mixture turn black/tarry? Q1->Q2 No Act1 Action: Check Solvent Dryness & Inert Atmosphere Res1->Act1 Res2 Polymerization / Self-Reaction Q2->Res2 Yes Res3 Incomplete Activation Q2->Res3 No Act2 Action: Dilute Reaction (0.1M) & Add Scavenger Base (DIPEA) Res2->Act2 Act3 Action: Check Catalyst (DMF) & Reagent Quality Res3->Act3

Figure 2: Diagnostic logic for common thiazole acid chloride failures. Black tar usually indicates intermolecular side reactions.

Common Failure Modes & Fixes
SymptomDiagnosisCorrective Action
White smoke when opening flask Hydrolysis (

gas evolution)
STOP. The reagent is dead. Resynthesize under stricter inert conditions.
Solid won't dissolve in DCM Formation of Thiazolium HCl saltAdd a non-nucleophilic base (e.g., 2,6-Lutidine) or degas thoroughly to remove

.
Low yield in amide coupling Competitive HydrolysisEnsure the amine is dry. Add the Acid Chloride TO the amine (inverse addition) to keep amine in excess.

Module 5: Safety & Disposal

Warning: Thiazole acid chlorides release significant


 and 

upon decomposition.
  • Quenching: NEVER add water directly to the neat solid.

    • Protocol: Dilute the residue with DCM. Cool to

      
      . Add Isopropanol  dropwise (gentler than methanol/water). Once the exotherm subsides, add saturated 
      
      
      
      .
  • Ventilation: All operations must occur in a fume hood. The "smell of almonds" or "acrid biting odor" indicates a breach in containment.

References

  • BenchChem. (2025).[2][4][5] Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis. Retrieved from

  • Wolfabio. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

Sources

Technical Support Center: Troubleshooting 4-Methylthiazole-2-Carbonyl Chloride Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely here because a "standard" amide coupling—one that should take 30 minutes in DCM—is failing. You are reacting 4-methylthiazole-2-carbonyl chloride with an aniline, and you are observing either no conversion, hydrolysis of your starting material, or a mess of insoluble salts.

This is a deceptive reaction. While acid chlorides are typically high-energy electrophiles, the 2-position of the thiazole ring introduces unique electronic and physical challenges. The thiazole ring is electron-withdrawing, making the carbonyl carbon highly electrophilic.[1] Paradoxically, this high reactivity often leads to "apparent" low reactivity because the reagent destroys itself (hydrolysis) or deactivates your nucleophile (HCl salt formation) before the desired bond can form.[1][2]

This guide moves beyond generic advice to address the specific physical organic chemistry of this system.

Part 1: The "Dead Reagent" Diagnostics

Q1: I bought the acid chloride commercially. It’s a solid. Why is my LCMS showing only the carboxylic acid?

The Diagnosis: Your reagent is likely hydrolyzed before you even opened the bottle. The 2-carbonyl position on a thiazole is significantly more electrophilic than a benzoyl chloride due to the electron-withdrawing nature of the C=N bond adjacent to the sulfur. This makes it hyper-sensitive to moisture .

  • The Trap: Commercial samples of 4-methylthiazole-2-carbonyl chloride (mp 47–52 °C) often degrade into the carboxylic acid and HCl gas upon storage, even under argon. The "solid" you are weighing might be 50% hydrolyzed acid, which is non-reactive under acid chloride coupling conditions.[1][2]

The Fix: The Methanol Test Before committing your valuable aniline, perform this 5-minute validation:

  • Take 5 mg of your acid chloride.

  • Dissolve in 0.5 mL dry MeOH.

  • Run TLC or LCMS immediately.

    • Result A (Methyl Ester): The reagent is active. Proceed.

    • Result B (Carboxylic Acid): The reagent is dead. Do not use.

Protocol: In-Situ Generation (Recommended) If the commercial solid fails, generate it fresh.[1] Do not isolate.

  • Suspend 4-methylthiazole-2-carboxylic acid (1.0 equiv) in dry DCM.

  • Add Oxalyl Chloride (1.2 equiv) and DMF (2 drops, catalytic).

  • Stir at RT for 1-2 hours until gas evolution ceases and the solution clears.

  • Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent side reactions with aniline).

  • Re-dissolve in DCM and add immediately to your aniline solution.

Part 2: Reaction Conditions & The "Proton Sponge" Effect

Q2: My reagent is good, but the reaction stalls at 10-20% conversion. I see a precipitate. Is it the product?

The Diagnosis: You are likely observing Aniline Deactivation via HCl salt formation. The reaction produces 1 equivalent of HCl.



In a standard reaction, we assume the base (e.g., TEA) scavenges this.[1][2] However, thiazoles are weak bases.[1][2] The HCl produced can:

  • Protonate the unreacted aniline (rendering it non-nucleophilic).

  • Protonate the thiazole nitrogen (creating a pyridinium-like salt that may precipitate out of non-polar solvents like DCM).

The Fix: The "Schotten-Baumann" Switch or High-Base Loading

ParameterStandard Protocol (Failing)Optimized Protocol (Thiazole Specific)
Solvent DCM or THFPyridine (as solvent) or DCM/Aq. NaHCO3 (Biphasic)
Base TEA or DIPEA (1.5 equiv)Pyridine (excess) or K2CO3 (3.0 equiv)
Order of Addition Acid Chloride to AmineAmine to Acid Chloride (Reverse addition)

Why Pyridine? Pyridine acts as both solvent and an acyl transfer catalyst. It forms an N-acylpyridinium intermediate which is:

  • More soluble than the initial acid chloride.

  • highly reactive toward the aniline.

  • Effectively buffers the HCl.

Protocol: The Pyridine Method

  • Dissolve Aniline (1.0 equiv) in dry Pyridine (0.5 M concentration).

  • Cool to 0 °C.

  • Add 4-methylthiazole-2-carbonyl chloride (1.2 equiv) portion-wise.

  • Allow to warm to RT.

  • Workup: Quench with water.[3][4] The product often precipitates. If not, extract with EtOAc and wash strictly with CuSO4 solution (to remove pyridine) followed by 1N HCl.[1][2]

Part 3: The "Nuclear Option" (Alternative Activation)

Q3: I tried fresh acid chloride and pyridine, but it still fails. My aniline is very electron-deficient (e.g., nitro-aniline, aminopyridine).

The Diagnosis: The nucleophilicity of your aniline is too low to attack the acid chloride before moisture destroys it. You need a more stable, yet highly reactive intermediate, or a forcing condition that doesn't decompose the reagent.[1][2]

The Fix: Switch to POCl3 or Acyl Fluorides Standard coupling agents (HATU/EDC) often struggle here because the activated ester is too sterically hindered by the thiazole's sulfur/nitrogen bulk at the 2-position.

Option A: The Phosphorous Oxychloride (POCl3) Method This generates a highly reactive imidoyl chloride-like intermediate in situ.

  • Mix Thiazole Acid (1.0 equiv) and Aniline (1.0 equiv) in dry Pyridine.

  • Cool to -10 °C.

  • Add POCl3 (1.1 equiv) dropwise.

  • Stir 30 min at 0 °C, then warm to RT. Note: This is often superior for extremely weak nucleophiles.[2]

Option B: Acyl Fluorides (The "Gold Standard" for Hindered Couplings) Acyl fluorides are less sensitive to moisture than chlorides but highly reactive toward amines, especially in hindered systems.[1][2]

  • Use TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .[1][2]

  • These maintain the high electrophilicity needed without the rapid hydrolysis issues of the chloride.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for troubleshooting this specific coupling.

Troubleshooting Start Start: Low Yield/No Reaction CheckReagent Step 1: Methanol Test (Dissolve acid chloride in MeOH -> LCMS) Start->CheckReagent IsMethylEster Is Methyl Ester Formed? CheckReagent->IsMethylEster DeadReagent Diagnosis: Hydrolyzed Reagent Action: Make fresh using Oxalyl Chloride/DMF IsMethylEster->DeadReagent No (Acid Found) ReagentOK Reagent is Active IsMethylEster->ReagentOK Yes CheckAniline Step 2: Evaluate Nucleophile Is Aniline Electron Deficient? DeadReagent->CheckAniline After fixing ReagentOK->CheckAniline IsWeakNuc Weak Nucleophile? (e.g., Nitro, Pyridine) CheckAniline->IsWeakNuc StandardFail Diagnosis: HCl Deactivation Action: Switch to Pyridine Solvent IsWeakNuc->StandardFail No (Normal Aniline) ExtremeFail Diagnosis: Low Kinetics Action: Use POCl3 Method IsWeakNuc->ExtremeFail Yes (Weak Aniline)

Figure 1: Decision tree for diagnosing failure modes in thiazole-aniline couplings.

Part 4: Workup & Isolation (The Hidden Hurdle)

Q4: I think it worked (new spot on TLC), but I lose everything during aqueous workup.

The Issue: Thiazole amides often possess "amphiphilic" solubility. They can be surprisingly soluble in acidic water (protonation of thiazole N) or hide in the interface.

The Solution:

  • Avoid Acidic Washes: Do not wash with 1N HCl if your product has no other basic groups. The thiazole nitrogen might protonate and drag your product into the aqueous layer.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) during extraction.

  • Solvent Switch: If DCM extraction fails, use CHCl3/Isopropanol (3:1) .[2] This mixture is excellent for pulling polar amides out of aqueous phases.

References

  • BenchChem Technical Support. (2025).[5][6] Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. Retrieved from [1][2]

  • Due-Hansen, M. E., et al. (2015).[1][2][7] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [1][2]

  • Gong, Y., et al. (2019).[1][2] (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives: Synthesis and Biological Evaluation. Molecules. Retrieved from [2]

  • Organic Chemistry Portal. (n.d.). Acid Chlorides in Amide Synthesis. Retrieved from [2]

  • Mahajan, S., et al. (2022).[1][2] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Methylthiazole-2-Carbonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the 4-methylthiazole-2-carbonyl scaffold is a familiar and valuable structural motif found in a wide array of pharmacologically active agents. Its robust chemical nature and versatile synthetic handles make it a privileged core for building libraries of potential drug candidates. The structural confirmation and metabolic profiling of these compounds heavily rely on mass spectrometry (MS). A thorough understanding of their fragmentation patterns underpins the rapid and confident identification of novel derivatives and their metabolites.

This guide provides an in-depth comparison of the expected mass spectrometric fragmentation patterns of common 4-methylthiazole-2-carbonyl derivatives. Moving beyond a simple catalog of fragments, we will explore the causal chemical principles that dictate why specific bonds cleave under ionization, offering a predictive framework for analyzing new compounds within this class.

Experimental & Analytical Workflow

The reliable analysis of these derivatives begins with a robust and reproducible experimental workflow. Typically, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, offering both separation of complex mixtures and detailed structural information.

General Experimental Protocol
  • Sample Preparation : Dissolve the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation : Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid serves to protonate the analytes for positive-ion mode ESI.

  • Ionization : Utilize an Electrospray Ionization (ESI) source, typically in positive ion mode, as the nitrogen atom in the thiazole ring is a ready site for protonation.

  • MS1 Scan : Perform a full scan MS1 analysis to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Fragmentation : Isolate the [M+H]⁺ ion in the quadrupole and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

  • MS2 Scan : Acquire the product ion spectrum (MS2) to observe the resulting fragments. The energies used for CID should be optimized for the specific compound class to achieve a rich and informative fragmentation pattern.

MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Sample->Column Gradient Elution ESI ESI Source (+ mode) Column->ESI Eluent MS1 MS1 Scan (Find [M+H]⁺) ESI->MS1 CID Collision Cell (CID) MS1->CID Isolate [M+H]⁺ MS2 MS2 Scan (Detect Fragments) CID->MS2

Caption: General workflow for LC-MS/MS analysis.

Baseline Fragmentation: The 4-Methylthiazole Core

Before examining the complex derivatives, it is crucial to understand the intrinsic fragmentation of the 4-methylthiazole ring itself. The Electron Ionization (EI) mass spectrum of 4-methylthiazole provides a foundational map of its most labile bonds.[1][2]

The molecule produces an abundant molecular ion (M⁺˙) at m/z 99. The fragmentation is characterized by several key pathways:

  • Loss of a Hydrogen Radical (H•) : Formation of a stable, expanded ring ion at m/z 98.

  • Ring Cleavage : The thiazole ring can undergo cleavage to produce characteristic fragments. A key fragmentation involves the expulsion of acetylene (C₂H₂), leading to a fragment at m/z 73. Another significant pathway is the loss of acetonitrile (CH₃CN), resulting in an ion at m/z 58.

Thiazole_Core_Fragmentation M 4-Methylthiazole [M]⁺˙ m/z 99 M_minus_H [M-H]⁺ m/z 98 M->M_minus_H - H• Frag73 [C₂H₃NS]⁺ m/z 73 M->Frag73 - C₂H₂ Frag58 [C₂H₂S]⁺˙ m/z 58 M->Frag58 - CH₃CN Frag45 [C₂H₃N]⁺˙ m/z 45 Frag73->Frag45 - C₂H₄

Caption: Key EI fragmentation pathways of 4-methylthiazole.

Comparative Fragmentation of 4-Methylthiazole-2-Carbonyl Derivatives

When a carbonyl group is introduced at the 2-position, it becomes the primary director of the initial fragmentation, especially under softer ionization conditions like ESI. The nature of the substituent on this carbonyl group (the "-R" group) creates distinct and diagnostic fragmentation patterns. Here, we compare two common derivatives: the primary amide (-CONH₂) and the ethyl ester (-COOCH₂CH₃).

Primary Fragmentation Driver: α-Cleavage

For carbonyl compounds, the most common and energetically favorable initial fragmentation is α-cleavage—the breaking of the bond between the carbonyl carbon and the adjacent ring system.[3][4] This cleavage is charge-site initiated, where the protonated carbonyl group facilitates the separation, leading to the formation of a highly stable acylium ion. The 4-methylthiazole ring acts as the charge-retaining fragment.

Pathway A: 4-Methylthiazole-2-carboxamide For the amide, α-cleavage results in the loss of the carbamoyl radical (•CONH₂). However, a more dominant pathway is the cleavage of the C-C bond between the ring and the carbonyl group, leading to the formation of the protonated 4-methylthiazole-2-carbonyl cation. Subsequent loss of carbon monoxide (CO) is a common fragmentation route for such acylium ions.

Pathway B: Ethyl 4-Methylthiazole-2-carboxylate The ester follows a similar initial α-cleavage pattern. The primary cleavage occurs at the C-C bond, generating the same initial acylium ion as the amide. However, esters introduce additional fragmentation possibilities related to the ethoxy group, such as the neutral loss of ethylene (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is available, or the loss of an ethoxy radical (•OCH₂CH₃).

Comparative Fragmentation Diagram

The diagram below illustrates the divergent primary fragmentation pathways based on the carbonyl substituent.

Derivative_Comparison cluster_Amide Amide Derivative (-CONH₂) cluster_Ester Ester Derivative (-COOEt) Amide_M [M+H]⁺ 4-Methylthiazole-2-carboxamide m/z 143 Amide_Frag1 [4-Methylthiazole-C=O]⁺ m/z 127 Amide_M->Amide_Frag1 - NH₃ Amide_Frag2 [4-Methylthiazolyl]⁺ m/z 100 Amide_Frag1->Amide_Frag2 - CO Ester_M [M+H]⁺ Ethyl 4-Methylthiazole-2-carboxylate m/z 172 Ester_Frag1 [M+H - C₂H₄]⁺ (McLafferty) m/z 144 Ester_M->Ester_Frag1 - C₂H₄ Ester_Frag2 [4-Methylthiazole-C=O]⁺ m/z 127 Ester_M->Ester_Frag2 - OEt• Ester_Frag3 [4-Methylthiazolyl]⁺ m/z 100 Ester_Frag2->Ester_Frag3 - CO

Caption: Comparative ESI-MS/MS pathways for amide vs. ester.

Data Summary & Interpretation

The choice of carbonyl substituent provides immediate diagnostic clues. The loss of ammonia (-17 Da) is highly characteristic of a primary amide, while the loss of ethylene (-28 Da) points strongly to an ethyl ester.

DerivativeMolecular Ion [M+H]⁺ (m/z)Primary Neutral LossFragment Ion (m/z)Interpretation
4-Methylthiazole-2-carboxamide 143NH₃ (17 Da)127α-Cleavage with H-rearrangement
CO (28 Da) from m/z 127100Loss of Carbon Monoxide
Ethyl 4-Methylthiazole-2-carboxylate 172C₂H₄ (28 Da)144McLafferty Rearrangement
OEt• (45 Da)127α-Cleavage (Radical Loss)
CO (28 Da) from m/z 127100Loss of Carbon Monoxide

Expert Insights: The formation of the common fragment at m/z 127 (the 4-methylthiazole-2-acylium ion) and its subsequent fragmentation to m/z 100 (the 4-methylthiazolyl cation) can be considered "fingerprint" fragmentations for this entire class of compounds. When screening for metabolites, searching for these specific product ions can rapidly identify compounds that retain the core scaffold. The differences in the initial fragmentation steps (e.g., loss of NH₃ vs. C₂H₄) are then used to elucidate the modification to the carbonyl group.

Conclusion

The mass spectrometric fragmentation of 4-methylthiazole-2-carbonyl derivatives is systematic and predictable. While the robust thiazole ring can fragment under high energy conditions, the initial and most diagnostic cleavages under ESI-MS/MS conditions are dictated by the carbonyl substituent. Amides and esters produce unique neutral losses that allow for their confident differentiation. By understanding these fundamental fragmentation pathways, researchers can leverage mass spectrometry not only for routine structural confirmation but also for the rapid structural elucidation of novel analogues and metabolites, accelerating the drug discovery and development process.

References

  • National Institute of Standards and Technology (NIST). 4-Methylthiazole. In: NIST Chemistry WebBook. [Link][2]

  • PubChem. 4-Methylthiazole. In: PubChem Compound Summary for CID 12748. [Link][1]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1970). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344.
  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (1998). Electron Ionisation Mass Spectra of Some Phenylthiazole and Mercapto[1][2][5]triazole Derivatives. Studia Universitatis Babes-Bolyai, Chemia, 43(1-2), 41-48.[6]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][3]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link][4]

Sources

A Comparative Guide to the Reactivity of Thiazole-2-carbonyl Chloride and Thiazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole ring is a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1] Its derivatives serve as crucial building blocks in the synthesis of novel therapeutic compounds. Among these, thiazole carbonyl chlorides are highly valuable intermediates, primarily for their utility in forming amide bonds. However, the reactivity of these acylating agents is profoundly influenced by the position of the carbonyl chloride group on the thiazole ring. This guide provides an in-depth comparison of the reactivity of thiazole-2-carbonyl chloride and thiazole-5-carbonyl chloride, grounded in electronic principles and supported by experimental data, to inform rational synthetic design.

The Electronic Landscape of the Thiazole Ring: A Foundation for Reactivity

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[2] This arrangement creates a unique electronic distribution that dictates the reactivity at each position. The nitrogen atom at position 3 is electronegative and acts as an electron-withdrawing group, primarily through inductive and mesomeric effects. This significantly reduces the electron density at the adjacent C2 position. Conversely, the sulfur atom at position 1 can act as a π-electron donor. The interplay of these effects results in a distinct electronic profile:

  • C2 Position: Strongly electron-deficient due to the proximity of the electronegative nitrogen.

  • C5 Position: Comparatively electron-rich, influenced by the electron-donating character of the sulfur atom.[3]

  • C4 Position: Relatively neutral.

This intrinsic electronic bias is the primary determinant of the disparate reactivity between thiazole-2-carbonyl chloride and thiazole-5-carbonyl chloride.

Diagram 1: Molecular Structures

Caption: Chemical structures of the two positional isomers.

Reactivity Analysis: An Electron-Driven Dichotomy

The reactivity of an acyl chloride in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, leading to a faster reaction rate.

Thiazole-2-carbonyl Chloride: The High-Reactivity Isomer

When the carbonyl chloride moiety is attached to the C2 position, the potent electron-withdrawing nature of the adjacent ring nitrogen comes into full effect. This effect is twofold:

  • Inductive Effect: The electronegative nitrogen atom pulls electron density away from the C2 carbon, which in turn pulls density from the carbonyl carbon.

  • Mesomeric (Resonance) Effect: The nitrogen atom can participate in resonance structures that further delocalize electron density away from the C2 position.

These combined effects render the carbonyl carbon of thiazole-2-carbonyl chloride highly electrophilic and, consequently, highly reactive towards nucleophiles.

Thiazole-5-carbonyl Chloride: The Moderated-Reactivity Isomer

In contrast, the C5 position is electronically distinct. While the ring nitrogen still exerts an electron-withdrawing influence, it is more distant. More importantly, the sulfur atom at position 1 can donate a lone pair of electrons into the π-system, increasing the electron density at C5. This partial electron-donating effect counteracts the withdrawing effects, making the carbonyl carbon at this position less electrophilic than its C2 counterpart. Therefore, thiazole-5-carbonyl chloride is expected to be less reactive .

Diagram 2: Electronic Effects on Carbonyl Electrophilicity

G cluster_2 Thiazole-2-carbonyl Chloride cluster_5 Thiazole-5-carbonyl Chloride C2 C2 Position (Electron-Deficient) N_effect Strong Electron- Withdrawing Effect (from adjacent Nitrogen) C2->N_effect influenced by Carbonyl_C_2 Highly Electrophilic Carbonyl Carbon N_effect->Carbonyl_C_2 leads to Reactivity_2 High Reactivity Carbonyl_C_2->Reactivity_2 results in C5 C5 Position (Electron-Rich) S_effect Partial Electron- Donating Effect (from Sulfur) C5->S_effect influenced by Carbonyl_C_5 Moderately Electrophilic Carbonyl Carbon S_effect->Carbonyl_C_5 leads to Reactivity_5 Lower Reactivity Carbonyl_C_5->Reactivity_5 results in

Caption: Influence of ring position on carbonyl reactivity.

Quantitative Insights from pKa Values

CompoundPredicted pKaImplication
Thiazole-2-carboxylic acid~2.6 - 2.95[4][5]Stronger acid; indicates significant electron withdrawal at C2.
Thiazole-5-carboxylic acid~3.07[6]Weaker acid; indicates less electron withdrawal at C5.

The significantly lower pKa of thiazole-2-carboxylic acid confirms that the C2 position is subject to a much stronger electron-withdrawing effect than the C5 position.[4][5][6] This strongly supports the hypothesis that thiazole-2-carbonyl chloride is the more reactive of the two isomers.

Experimental Protocol: Comparative Amide Synthesis

To empirically validate the reactivity differences, a comparative study of amide formation can be conducted. The following protocol outlines a general procedure for the synthesis of an amide from either thiazole-2-carbonyl chloride or thiazole-5-carbonyl chloride. By running the reactions in parallel under identical conditions and monitoring the progress (e.g., by TLC or LC-MS), a direct comparison of their reaction rates can be made.

Objective: To synthesize N-benzylthiazole-carboxamide from the corresponding thiazole carbonyl chloride and benzylamine.

Materials:

  • Thiazole-2-carbonyl chloride or Thiazole-5-carbonyl chloride (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Triethylamine (1.2 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the respective thiazole carbonyl chloride (1.0 mmol) and anhydrous DCM (5 mL). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate vial, dissolve benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (5 mL).

  • Reaction: Add the benzylamine solution dropwise to the stirred acyl chloride solution at 0 °C over 5 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by thin-layer chromatography (TLC) at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) until the starting acyl chloride is consumed. The reaction with thiazole-2-carbonyl chloride is expected to proceed to completion much faster.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography (silica gel) if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G

Sources

Technical Guide: Stability & Performance of 4-Methylthiazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and process chemistry, the 4-methylthiazole-5-carbonyl moiety is a critical pharmacophore (e.g., in Cefditoren, Ritonavir analogs). Researchers often face a choice between two precursors: the highly reactive 4-methylthiazole-5-carbonyl chloride (Acid Chloride) and the stable ethyl/methyl 4-methylthiazole-5-carboxylate (Ester).

The Bottom Line:

  • The Ester is the mandatory choice for long-term storage, inventory management, and bulk transport . It is chemically inert under standard conditions.

  • The Acid Chloride is the superior choice for acylation efficiency and atom economy but possesses a shelf-life measured in hours to days unless rigorously protected from moisture. It should generally be generated in situ or used immediately.

This guide provides the mechanistic grounding, stability data, and handling protocols to optimize your selection.

Chemical Stability Profile

The stability difference between these two derivatives is dictated by the electrophilicity of the carbonyl carbon and the leaving group ability (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 vs 

).[1]
The Thiazole "Autocatalytic" Risk

Unlike simple benzoyl chlorides, thiazole derivatives contain a basic nitrogen (


 of conjugate acid ~2.5–3.0).
  • Mechanism: Upon trace hydrolysis of the acid chloride, HCl is generated.[2]

  • Consequence: This HCl protonates the thiazole nitrogen. While this salt formation can sometimes stabilize the solid, the presence of acidic protons and ionic chloride can accelerate crystal lattice degradation and hygroscopicity.

Comparative Stability Matrix
Feature4-Methylthiazole-5-carbonyl chlorideEthyl 4-methylthiazole-5-carboxylate
CAS No. 32970-95-5 (Typical)20485-41-0 (Acid precursor)
Hydrolytic Stability Poor. Reacts violently with water to form acid + HCl.Excellent. Stable in water; requires heat/catalyst to hydrolyze.
Thermal Stability Low. Prone to decarbonylation or dimerization >100°C.High. Stable to distillation and reflux conditions.
Storage Condition -20°C, under Argon/Nitrogen, Desiccated.Room Temperature, Ambient air (dry).
Shelf Life < 1 week (at RT); 3-6 months (-20°C sealed).> 2 Years.
Reactivity High (Acylates amines/alcohols at 0°C).Low (Requires activation or harsh conditions).

Mechanistic Visualization

The following diagram illustrates the degradation pathway of the acid chloride, highlighting the "moisture trigger" that necessitates strict anhydrous handling.

DecompositionPathway AcidChloride 4-Methylthiazole-5- carbonyl chloride Intermediate Tetrahedral Intermediate AcidChloride->Intermediate Nucleophilic Attack Water H2O (Trace Moisture) Water->Intermediate CarboxylicAcid 4-Methylthiazole-5- carboxylic acid Intermediate->CarboxylicAcid Elimination of Cl- HCl HCl Intermediate->HCl Salt Thiazolium Hydrochloride Salt (Hygroscopic Solid) CarboxylicAcid->Salt Protonation of Thiazole Ring HCl->Salt

Figure 1: Hydrolytic decomposition cascade. Note that the generation of HCl leads to the formation of a hygroscopic hydrochloride salt, further pulling moisture from the air and accelerating degradation.

Experimental Protocols

Protocol A: In Situ Generation of Acid Chloride (Recommended)

Use this workflow to avoid storage stability issues.

Objective: Convert the stable acid precursor to the reactive chloride for immediate coupling.

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (Ar/N2) inlet.

  • Reagents:

    • 4-Methylthiazole-5-carboxylic acid (1.0 eq)

    • Thionyl Chloride (

      
      ) (5.0 eq - acts as solvent & reagent)
      
    • Catalytic DMF (1-2 drops)

  • Procedure:

    • Suspend the carboxylic acid in thionyl chloride.

    • Add DMF (catalyst). Caution: Gas evolution (

      
      , 
      
      
      
      ).
    • Reflux at 75-80°C for 2 hours until the solution becomes clear.

    • Crucial Step: Remove excess

      
       via vacuum distillation. Co-evaporate with anhydrous toluene (2x) to remove trace acid gases.
      
  • Validation: Dissolve a small aliquot in

    
    .
    
    • Check: disappearance of broad OH peak (11-13 ppm) and shift of aromatic proton in

      
       NMR.
      
  • Usage: Redissolve immediately in DCM or THF for the next coupling step.

Protocol B: Ester Stability Stress Test

Use this to validate the suitability of the ester for bulk storage.

  • Sample: Ethyl 4-methylthiazole-5-carboxylate.

  • Conditions:

    • Control: Ambient storage (dark, 25°C).

    • Stress: 40°C / 75% Relative Humidity (Open vial) for 7 days.

  • Analysis: HPLC (C18 Column, Water/Acetonitrile gradient).

  • Acceptance Criteria: Purity drop < 0.5% indicates acceptable stability for non-climate-controlled transport.

Decision Workflow: Which to Choose?

Use this logic flow to determine the appropriate starting material for your campaign.

DecisionMatrix Start Start: Select Reagent Scale What is the Reaction Scale? Start->Scale SmallScale Discovery / HTS (< 100 mg) Scale->SmallScale LargeScale Process / Scale-up (> 100 g) Scale->LargeScale ReactivityNeed Is the Nucleophile Weak/Sterically Hindered? SmallScale->ReactivityNeed UseEster USE ESTER (Stable Precursor) LargeScale->UseEster Safety & Storage Yes Yes ReactivityNeed->Yes Need Max Power No No ReactivityNeed->No Standard Amine UseChloride USE ACID CHLORIDE (Generate in situ) DirectCoupling Can you use Coupling Agents? (EDC/HATU) DirectCoupling->Yes Preferred DirectCoupling->No Cost Sensitive Yes->UseChloride Yes->UseEster + Hydrolysis Step No->UseChloride No->DirectCoupling

Figure 2: Decision matrix for reagent selection based on scale and nucleophile reactivity.

References

  • Synthesis of 4-methylthiazole-5-carboxylic acid chloride: Source: National Institutes of Health (PMC) Title: Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole Link:[Link]

  • General Reactivity of Acid Chlorides vs Esters: Source: Chemistry Steps / Organic Chemistry Principles Title: Reactions of Acid Chlorides with Nucleophiles Link:[Link]

  • Thiazole Carboxylic Acid Handling: Source: Organic Syntheses Title: 4-Thiazolecarboxylic acid, ethyl ester (Analogous handling) Link:[Link]

Sources

HPLC Method Development Guide: Monitoring Thiazole Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Thiazole acylation is a cornerstone reaction in the synthesis of diverse pharmaceutical scaffolds, including antiretrovirals (e.g., Ritonavir) and kinase inhibitors (e.g., Dasatinib). However, monitoring this transformation presents a distinct set of chromatographic challenges that often derail standard generic methods.

The "Product" Focus: In this guide, we evaluate the performance of Core-Shell Phenyl-Hexyl Stationary Phases as the superior methodology for this application, comparing it directly against the traditional Fully Porous C18 and HILIC alternatives.

Key Challenges in Thiazole Acylation:

  • Basicity & Tailing: Thiazoles are basic heterocycles (

    
     ~2.5–3.5). On traditional silica columns, they interact strongly with residual silanols, leading to severe peak tailing and loss of resolution.
    
  • Similar Hydrophobicity: The starting amine and the acylated product often share similar logP values, making separation based solely on hydrophobicity (C18) difficult.

  • Reaction Matrix Interference: The reaction mixture contains highly reactive acylating agents (acid chlorides/anhydrides), base catalysts (Pyridine/TEA), and hydrolyzed byproducts (carboxylic acids) that must be resolved from the main peak.

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is the single most critical variable. Below is an objective comparison of the Core-Shell Phenyl-Hexyl phase against standard alternatives.

Table 1: Performance Comparison Matrix
FeatureCore-Shell Phenyl-Hexyl (Recommended)Fully Porous C18 (Traditional)HILIC (Bare Silica/Amide)
Primary Mechanism Hydrophobic +

-

Interaction
Hydrophobic InteractionPartitioning / Ion Exchange
Thiazole Selectivity High. Resolves based on aromatic electron density differences.Moderate. Relies only on alkyl chain length differences.Low to Moderate. Good for very polar precursors only.
Peak Shape (Basics) Excellent. Steric protection of silanols by bulky phenyl groups reduces tailing.Variable. Often requires ion-pairing agents or high buffer strength to prevent tailing.Good. naturally suits polar basics, but solvent mismatch is an issue.
Speed (IPC) Fast. Core-shell particles (2.7 µm) allow high flow rates at lower backpressure.Slow/Medium. Fully porous 5 µm requires longer runs; Sub-2 µm requires UHPLC.Medium. Equilibration times are significantly longer.
Matrix Tolerance High. Stable in 100% aqueous (if needed) and robust against organic reaction solvents.High. Very robust, but may suffer "phase collapse" in high aqueous.Low. Sensitive to water content in the reaction sample.
Why Phenyl-Hexyl Wins

While C18 is the "workhorse," it separates primarily by hydrophobicity.[1] In thiazole acylation, the addition of an acyl group changes the hydrophobicity, but the electronic character of the ring system changes even more drastically. The Phenyl-Hexyl phase engages in


-

stacking interactions with the thiazole ring. The acylated product, having different electron density due to the withdrawing carbonyl group, interacts differently with the phenyl stationary phase, providing a secondary mechanism of separation that C18 lacks [1, 2].

Visualizing the Separation Mechanism

The following diagram illustrates the dual-interaction mechanism that gives Phenyl-Hexyl phases superior resolution for aromatic heterocycles.

SeparationMechanism cluster_Analytes Analytes in Mobile Phase StationaryPhase Phenyl-Hexyl Ligand (Stationary Phase) Interaction1 Hydrophobic Interaction (Alkyl Chain) StationaryPhase->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic Ring) StationaryPhase->Interaction2 Thiazole Thiazole Precursor (Electron Rich) Thiazole->Interaction1 Moderate Thiazole->Interaction2 Strong Product Acylated Product (Electron Withdrawn) Product->Interaction1 Strong Product->Interaction2 Weak (Altered Density)

Caption: Dual-mechanism separation on Phenyl-Hexyl phases. Differences in


-

affinity amplify the separation factor (

) beyond simple hydrophobicity.

Method Development Protocol

This protocol is designed for In-Process Control (IPC) monitoring, prioritizing speed (run time < 6 min) and resolution (


).
Phase 1: Sample Preparation (Crucial Step)

Direct injection of acylation mixtures is hazardous to columns due to reactive acid chlorides.

  • Quench: Aliquot 10 µL of reaction mixture into 990 µL of Quenching Solution (50:50 Methanol:Buffer containing 1% Dimethylamine or similar nucleophile if needed to instantly consume excess acyl chloride).

  • Filter: Pass through a 0.2 µm PTFE filter to remove precipitated salts (e.g., Pyridine-HCl).

Phase 2: Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 50 x 2.1 mm, 2.6 or 2.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Low pH suppresses silanol ionization [3]).

  • Mobile Phase B: Acetonitrile (ACN).[2] Note: Methanol promotes stronger

    
    -
    
    
    
    interactions but ACN offers lower backpressure for speed.
  • Flow Rate: 0.6 – 0.8 mL/min (High flow enabled by core-shell particles).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Phase 3: Gradient Screening

Start with a generic ballistic gradient to assess retention:

Time (min)%BPurpose
0.05Initial Hold
4.095Elution of Product
5.095Wash (remove dimers)
5.15Re-equilibration
7.05Ready for next injection

Optimization: If the starting material and product co-elute, switch organic modifier to Methanol to enhance the


-

selectivity mechanism.

Reaction Monitoring Workflow

The following workflow ensures data integrity during live reaction monitoring.

ReactionWorkflow Reactor Reaction Vessel (Thiazole + Acyl Chloride) Sampling Sampling (t=0, 15, 30 min) Reactor->Sampling Aliquot 10µL Quench Quench & Dilute (Stop Reaction) Sampling->Quench Immediate HPLC HPLC Analysis (Phenyl-Hexyl Column) Quench->HPLC Inject Data Data Processing (Area % vs Standard) HPLC->Data Integrate Decision Decision Node Data->Decision Conversion %? Action1 Continue Reaction Decision->Action1 < 98% Action2 Workup / Add Reagent Decision->Action2 > 98%

Caption: Systematic workflow for HPLC monitoring of acylation kinetics, ensuring reaction is effectively "frozen" before analysis.

Troubleshooting & System Suitability

To ensure trustworthiness of the data, the method must pass these criteria before every batch analysis:

  • Resolution (

    
    ):  > 2.0 between Thiazole precursor and Acylated product.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Thiazole peak. If tailing occurs, increase buffer concentration to 20mM or lower pH to 3.0.
    
  • Carryover: Inject a blank after the high-concentration reaction sample. Peak area in blank must be < 0.1% of the sample area.

Common Issue: "Ghost Peaks"

  • Cause: Hydrolysis of the acyl chloride in the sample vial produces the corresponding carboxylic acid.

  • Solution: Ensure the method gradient separates the carboxylic acid (usually elutes early) from the thiazole (elutes mid-gradient).

References

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.[Link]

  • McCalley, D. V. (2010).[3] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880.[3] [Link]

  • Agilent Technologies. (2015). Column Choices: Enhancing Selectivity.[2][4][5][6] Agilent Technical Guides. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,3-thiazole-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,3-thiazole-2-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.